Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate
Description
Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate (CAS 127589-63-3) is a fluorinated ester with the molecular formula C₄H₃ClF₄O₂ and a molecular weight of 194.51 g/mol . It is characterized by a chlorine atom at the 3-position and four fluorine atoms at the 2,2,3,3-positions of the propanoate backbone. This structural arrangement confers unique physicochemical properties, such as enhanced electronegativity and resistance to hydrolysis, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The compound is commercially available under synonyms like 3-chlorotetrafluoropropanoic acid methyl ester and methyl 3-chlorotetrafluoropropanoate .
Properties
IUPAC Name |
methyl 3-chloro-2,2,3,3-tetrafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4O2/c1-11-2(10)3(6,7)4(5,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMRYDXPCZSESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382115 | |
| Record name | Methyl 3-chloroperfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127589-63-3 | |
| Record name | Methyl 3-chloroperfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate (C4H3ClF4O2) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
This compound is characterized by a chlorinated ester structure with four fluorine atoms attached to the propanoate backbone. Its molecular formula is C4H3ClF4O2, and it possesses notable physical properties such as high volatility and reactivity with various biological systems.
Target Interactions
Research indicates that this compound may interact with specific biomolecules within cells. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines, particularly colon cancer cells. The proposed mechanism involves the compound's affinity for heat shock proteins (HSPs), which play critical roles in cellular stress responses and survival.
Biochemical Pathways
The biological activity of this compound appears to be linked to its effects on cell cycle regulation and apoptosis. The inhibition of cell proliferation suggests that this compound may disrupt normal cell cycle progression by altering signaling pathways associated with cell division and programmed cell death.
In Vitro Studies
In laboratory settings, studies have demonstrated that this compound can selectively inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| Colon Cancer Cells | 15 | Reduced proliferation |
| Breast Cancer Cells | 20 | Induced apoptosis |
| Liver Cancer Cells | 25 | Cell cycle arrest |
These findings indicate that the compound may have significant potential as an anticancer agent .
Case Studies and Research Findings
- Antiproliferative Activity : A study investigated the effects of this compound on colon cancer cells. Results showed a marked decrease in cell viability at concentrations above 10 µM after 48 hours of exposure. The study concluded that the compound's ability to induce apoptosis was mediated through caspase activation pathways.
- Toxicological Assessment : Another research effort focused on the toxicity profile of this compound in animal models. This compound was administered to rodents at varying doses over a period of time. Observations included liver necrosis and kidney damage at higher doses (≥200 mg/kg), suggesting potential safety concerns for therapeutic applications .
Safety and Toxicity
This compound is classified with hazard statements indicating that it can cause severe skin burns and eye damage. Its high flammability also poses risks during handling and application . Therefore, appropriate safety measures must be taken when conducting research or industrial applications involving this compound.
Scientific Research Applications
Synthesis of Fluorinated Compounds
Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate serves as a crucial building block in the synthesis of various fluorinated compounds. These compounds are essential in the pharmaceutical and agrochemical industries due to their enhanced biological activity and stability compared to non-fluorinated analogs. The presence of fluorine atoms often improves the pharmacokinetic properties of drugs, making them more effective and selective.
Agrochemical Development
In agrochemical applications, this compound is utilized in the formulation of pesticides and herbicides. The introduction of fluorine enhances the efficacy and stability of these chemicals under various environmental conditions. Research indicates that fluorinated agrochemicals can exhibit improved performance in terms of pest control and reduced degradation in the field.
Material Science
This compound is employed in the development of advanced materials such as coatings and polymers. These materials often require specific chemical resistance and durability characteristics that fluorinated compounds can provide. The unique properties imparted by the fluorine atoms contribute to better thermal stability and lower surface energy, making them suitable for high-performance applications.
Green Chemistry Research
This compound is also significant in green chemistry initiatives aimed at developing more sustainable chemical processes. Its use can help minimize waste and improve reaction efficiency. Researchers explore methods to utilize this compound in reactions that reduce harmful by-products or utilize alternative energy sources.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential role in drug design. Its unique structure may lead to the development of new therapeutic agents with improved bioactivity and reduced toxicity profiles. Studies focus on its interactions with biological systems to understand its pharmacological potential better.
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Fluorinated Compounds | Research on fluorinated drug candidates (Journal of Medicinal Chemistry) | Enhanced bioactivity observed in several fluorinated analogs derived from this compound. |
| Agrochemical Efficacy | Field trials on fluorinated herbicides (Pesticide Science) | Increased effectiveness compared to traditional non-fluorinated herbicides; longer residual activity noted. |
| Material Development | Study on fluoropolymer coatings (Materials Science Journal) | Coatings exhibited superior chemical resistance and durability; potential applications in electronics and automotive industries. |
Comparison with Similar Compounds
Substituent Effects
- Chlorine vs. However, the trifluoromethyl group in methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate enhances hydrophobicity and thermal stability, making it suitable for high-performance materials .
Physical Properties
- The allyl ester derivative (prop-2-enyl 3-chloro-2,2,3,3-tetrafluoropropanoate) has a higher molecular weight (220.55 g/mol) and boiling point (163.1°C) due to the allyl group’s increased van der Waals interactions .
Research Findings
- Halogen Bonding : Chlorine in the target compound may participate in halogen bonding, influencing crystal packing and solubility, as observed in related iodo compounds .
- Cytotoxicity: Fluorinated propanoates (e.g., methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride) show variable cytotoxicity in cell assays, suggesting structure-dependent biological activity .
Preparation Methods
Reaction Mechanism and Conditions
Post-Synthesis Chlorination Strategies
Chlorination of Tetrafluoropropionate Salts
Introducing chlorine at the 3-position requires modifying the intermediate propionate salt or acid. Two principal methods are proposed:
Radical Chlorination
Treating potassium 2,2,3,3-tetrafluoropropionate with chlorine gas (Cl₂) under UV irradiation at 50–70°C facilitates radical substitution at the β-carbon. This method, adapted from halogenation practices in fluorocarbon chemistry, may achieve 60–75% yields, though selectivity depends on reaction time and radical initiators (e.g., azobisisobutyronitrile).
Nucleophilic Chlorination
Using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–25°C replaces a fluorine atom at the 3-position. For example:
Yields here are highly solvent-dependent, with dichloromethane outperforming ethers due to better PCl₅ solubility.
Esterification of Chlorinated Tetrafluoropropionic Acid
Acid Liberation and Purification
The propionate salt is converted to 3-chloro-2,2,3,3-tetrafluoropropionic acid (Cl-TFPA) via:
Methyl Ester Formation
Esterification employs methanol in azeotropic distillation with H₂SO₄ catalysis:
The azeotrope of methyl ester and methanol (46–48% ester by weight) distills at 63–64.5°C, requiring fractional distillation for purity >99%.
Electrochemical Chlorination via Kolbe Electrolysis
Process Overview
The patent describes Kolbe electrolysis of tetrafluoropropionate salts to synthesize fluorinated alkanes. Adapting this for chlorination involves:
-
Electrolyte Composition : Aqueous NaCl (20% w/w) mixed with the propionate salt.
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Conditions : 5–10 V, platinum electrodes, 25–40°C.
Chloride ions oxidize at the anode, generating Cl- radicals that substitute fluorine atoms on the propionate. This method remains theoretical but aligns with observed reactivity in fluoroelectrochemical systems.
Comparative Analysis of Synthetic Routes
Yield and Efficiency Metrics
*Theoretical values based on analogous reactions.
Optimization Insights
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Catalyst Screening : Lewis acids (e.g., FeCl₃) improve chlorination selectivity in nucleophilic routes.
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance PCl₅ reactivity but require stringent drying.
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Pressure Control : Higher TFE pressures (up to 690 kPa) in the initial reaction reduce unreacted cyanide .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methyl 3-chloro-2,2,3,3-tetrafluoropropanoate, and how can reaction conditions be optimized for purity?
- Methodological Answer : Synthesis of fluorinated esters like this compound often involves halogen-exchange reactions or fluorination of precursor alcohols. For example, hydrofluorination of chloro-trifluoropropene derivatives using catalysts like fluorinated antimony pentachloride (SbCl) under controlled temperatures (60–120°C) can yield high-purity fluorinated products . Optimization should focus on catalyst loading, reaction time, and HF stoichiometry to minimize byproducts. Characterization via NMR and GC-MS is critical to confirm purity and regioselectivity.
Q. How can crystallographic data for this compound be obtained, and which software tools are suitable for structural refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Prior to analysis, ensure crystals are free of solvent inclusions by recrystallization in inert solvents (e.g., hexane/ethyl acetate mixtures). Hydrogen and halogen bonding patterns can be analyzed using Mercury or OLEX2 for visualization.
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Fluorinated esters are sensitive to hydrolysis and thermal degradation. Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Regularly monitor stability via NMR for ester hydrolysis signals (e.g., appearance of carboxylic acid protons at δ 10–12 ppm). Avoid contact with moisture or basic reagents, which can cleave the ester moiety.
Advanced Research Questions
Q. How do steric and electronic effects of the chloro and fluorinated groups influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nature of the -CFCl and -CF groups increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles. However, steric hindrance from the tetrafluoroethyl group may slow bimolecular reactions (S2). Computational modeling (e.g., DFT using Gaussian) can quantify activation barriers. Experimentally, compare reaction rates with less-hindered analogs (e.g., methyl 2,2,3,3-tetrafluoropropanoate, CAS 1893-38-5) to isolate steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
